molecular formula C19H16F3NO4 B3097425 (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid CAS No. 1310680-31-9

(S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid

Cat. No.: B3097425
CAS No.: 1310680-31-9
M. Wt: 379.3 g/mol
InChI Key: WCJXAGGMJPEDDU-INIZCTEOSA-N
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Description

(S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid is a fluorinated amino acid derivative. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. The compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-amino-4,4,4-trifluorobutyric acid.

    Fmoc Protection: The amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically using a base like sodium carbonate in an organic solvent such as dichloromethane.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed using piperidine in an organic solvent, revealing the free amino group.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or EDCI.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Fmoc Deprotection: Free amino group.

    Coupling Reactions: Peptide bonds with other amino acids or peptides.

Scientific Research Applications

(S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Incorporated into drug molecules to enhance their stability and bioavailability.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.

    Industrial Applications: Employed in the development of novel materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid involves its incorporation into peptides and proteins. The trifluoromethyl group can influence the compound’s electronic properties, affecting its interactions with biological targets. The Fmoc group protects the amino group during synthesis and can be removed to reveal the reactive amino group for further coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-Fmoc-3-amino-4,4,4-trifluorobutyric acid: Characterized by the presence of a trifluoromethyl group.

    (S)-Fmoc-3-amino-3,3-difluorobutyric acid: Contains a difluoromethyl group instead of a trifluoromethyl group.

    (S)-Fmoc-3-amino-2,2,2-trifluoroethylglycine: Another fluorinated amino acid with different positioning of the trifluoromethyl group.

Uniqueness

(S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in peptide synthesis and medicinal chemistry, where such properties can enhance the stability and activity of the resulting compounds.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJXAGGMJPEDDU-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139543
Record name (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310680-31-9
Record name (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310680-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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